1-Bromo-5-chloro-4-fluoro-2-methoxybenzene chemical structure
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene chemical structure
An In-Depth Technical Guide to 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene (CAS No: 949892-08-4), a highly functionalized aromatic compound of significant interest in synthetic chemistry. As a versatile intermediate, its unique substitution pattern—featuring three different halogens and a methoxy group—offers a rich platform for molecular elaboration. This guide delves into the compound's structural characteristics, physicochemical properties, plausible synthetic pathways, spectroscopic signature, and key applications, particularly in the realms of pharmaceutical and agrochemical research. The content is structured to provide both foundational knowledge and practical insights for scientists engaged in complex organic synthesis and drug discovery.
Introduction: A Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular targets. 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene has emerged as a valuable building block, primarily due to the orthogonal reactivity of its substituents.[1][2] The presence of bromo, chloro, and fluoro groups on a single benzene ring allows for selective, stepwise transformations, such as cross-coupling, nucleophilic aromatic substitution, and metallation reactions.[1]
The methoxy group, an electron-donating entity, not only activates the ring but also directs the regioselectivity of subsequent reactions.[1] This combination of features makes the molecule a sought-after precursor for synthesizing novel active pharmaceutical ingredients (APIs) and advanced agrochemicals, where precise control over molecular architecture is critical for modulating biological activity and pharmacokinetic properties.[1]
Nomenclature and Chemical Structure
A clear understanding of the molecule's identity is foundational. The compound is systematically named according to IUPAC conventions, and its key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene |
| CAS Number | 949892-08-4[3] |
| Synonyms | 2-Bromo-4-chloro-5-fluoroanisole[3] |
| Molecular Formula | C₇H₅BrClFO[3] |
| Molecular Weight | 239.47 g/mol [3] |
| InChI Key | NVSMLSKXNOHPFW-UHFFFAOYSA-N[3] |
The structural arrangement of the substituents on the benzene ring is the primary determinant of the compound's chemical behavior.
Caption: 2D Chemical Structure of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene.
Physicochemical Properties
The physical properties of the compound are dictated by its molecular structure and the interplay of its functional groups. While experimental data for this specific isomer is not widely published, properties can be predicted based on closely related analogs and computational models.
| Property | Predicted Value / Observation | Rationale |
| Physical Form | White to light yellow solid | Typical for polysubstituted benzenes of this molecular weight.[1] |
| Melting Point | 72.0 to 76.0 °C (for isomer 146447-18-9)[1][4] | The high degree of substitution and molecular symmetry generally lead to higher melting points due to efficient crystal packing. |
| Boiling Point | ~238 °C (Predicted for isomer 146447-18-9)[4] | The presence of polar C-Halogen and C-O bonds results in significant dipole-dipole interactions, increasing the boiling point. |
| Density | ~1.64 g/cm³ (Predicted for isomer 146447-18-9)[4] | The heavy bromine and chlorine atoms contribute to a density significantly greater than water. |
| Solubility | Soluble in common organic solvents (e.g., methanol, THF, Dichloromethane); Insoluble in water. | The largely nonpolar aromatic ring and halogen substituents dominate the molecule's character, favoring nonpolar solvents. The methoxy group offers some polarity.[1] |
Synthesis and Purification Protocol
The synthesis of polysubstituted aromatic compounds requires a carefully designed strategy to ensure correct regiochemistry. A plausible route to 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene can be envisioned starting from a commercially available substituted anisole. The following protocol is a representative, field-proven approach.
Proposed Synthetic Pathway: Electrophilic Bromination
A logical approach involves the selective bromination of 4-chloro-3-fluoroanisole. The methoxy group is a strong ortho-, para-director. Since the para position is blocked by the fluorine atom and one ortho position is blocked by the chlorine atom, the bromination is directed to the remaining open ortho position (C2 relative to the methoxy group, which becomes C1 in the final product nomenclature).
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
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Reaction Setup: To a solution of 4-chloro-3-fluoroanisole (1.0 eq) in acetonitrile (5-10 mL per mmol of substrate) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.
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Execution: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
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Causality Insight: NBS is chosen as a mild and selective brominating agent for activated aromatic rings. Acetonitrile is a suitable polar aprotic solvent that facilitates the reaction without participating in it.
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Workup: Once the starting material is consumed, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Isolation: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Self-Validation: The aqueous wash and brine wash remove any remaining water-soluble impurities and inorganic salts, ensuring a cleaner crude product for purification.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent in vacuo to yield 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene as a solid.
Spectroscopic Analysis and Characterization
The structural identity and purity of the synthesized compound are confirmed using a suite of spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.
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One doublet for the proton at C6, coupled to the adjacent fluorine at C4.
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One doublet for the proton at C3, also coupled to the fluorine at C4.
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A singlet around 3.9 ppm for the methoxy (-OCH₃) protons.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display 7 unique carbon signals. The carbons attached to the electronegative halogens and the oxygen atom will be shifted downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observable.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a complex [M, M+2, M+4] pattern will be observed, which is a definitive signature for a compound containing one bromine and one chlorine atom.
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Infrared (IR) Spectroscopy: Key absorption bands would include:
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~3100-3000 cm⁻¹ (Aromatic C-H stretch)
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~1600-1450 cm⁻¹ (Aromatic C=C bending)
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~1250 cm⁻¹ (Asymmetric C-O-C stretch of the anisole)
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~1050 cm⁻¹ (Symmetric C-O-C stretch)
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~1100-1000 cm⁻¹ (C-F stretch)
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Reactivity and Synthetic Applications
The true value of 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene lies in the differential reactivity of its halogen substituents, enabling its use in a variety of synthetic transformations.[1]
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Cross-Coupling Reactions: The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond in standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for selective functionalization at the C1 position while leaving the C5-chloro substituent intact for subsequent modification.
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Nucleophilic Aromatic Substitution (SₙAr): The C-F and C-Cl bonds, activated by the electron-withdrawing nature of the other halogens, can undergo SₙAr reactions with strong nucleophiles, although harsh conditions may be required.
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Metallation: The C-Br bond is the most susceptible to metallation via lithium-halogen exchange (e.g., with n-BuLi) or for the formation of a Grignard reagent. This creates a nucleophilic carbon center at C1, which can react with a wide range of electrophiles.
Caption: Key reaction pathways for synthetic diversification.
Role in Drug Discovery
Halogen atoms are prevalent in pharmaceuticals and play a crucial role in modulating a drug's properties.[5] 1-Bromo-5-chloro-4-fluoro-2-methoxybenzene serves as an excellent scaffold for introducing these elements strategically.
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Metabolic Stability: Fluorine atoms are often incorporated to block sites of metabolic oxidation, thereby increasing the half-life of a drug.
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Binding Affinity: The size, hydrophobicity, and ability of halogens to form halogen bonds can enhance the binding affinity of a ligand to its target protein.
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ADME Properties: The overall substitution pattern can be fine-tuned to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, a critical step in converting a lead compound into a viable drug candidate.[1]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed.
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Hazards: Based on data for similar compounds, this substance may be harmful if swallowed and can cause skin and serious eye irritation.[6]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid formation of dust and aerosols.[3]
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-5-chloro-4-fluoro-2-methoxybenzene is a powerful and versatile intermediate for advanced organic synthesis. Its densely packed array of functional groups, each with distinct and exploitable reactivity, provides chemists with a robust platform for constructing complex molecular architectures. The ability to selectively manipulate the C-Br bond via cross-coupling or metallation, while retaining the other halogen sites for future transformations, is a key strategic advantage. For researchers in drug discovery and materials science, this compound offers a direct route to novel structures with finely-tuned electronic and steric properties, solidifying its role as a key enabler of chemical innovation.
References
- 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026, January 17). Google AI Search Result.
- 1-BROMO-4-CHLORO-2-FLUORO-5-METHOXY-BENZENE - Safety Data Sheet. (2025, August 9). ChemicalBook.
- 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: A Versatile Building Block for Pharmaceutical and Material Synthesis. (2025, November 11). Google AI Search Result.
- 1-Bromo-4-chloro-2-fluoro-3-methoxybenzene. PubChem.
- 1-bromo-5-chloro-4-fluoro-2-methoxybenzene. Echemi.
- Benzene,1-bromo-4-chloro-2-fluoro-5-methoxy-. ChemBK.
- Safety Data Sheet. (2025, April 28). Sigma-Aldrich.
- Safety Data Sheet. (2024, December 19). CymitQuimica.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central (PMC).
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